3,5-Dibromo-1H-pyrazolo[3,4-b]pyrazine
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Overview
Description
3,5-Dibromo-1H-pyrazolo[3,4-b]pyrazine is a heterocyclic compound that belongs to the family of pyrazolopyrazines This compound is characterized by the presence of two bromine atoms at the 3rd and 5th positions on the pyrazolo[3,4-b]pyrazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dibromo-1H-pyrazolo[3,4-b]pyrazine typically involves the bromination of 1H-pyrazolo[3,4-b]pyrazine. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agents. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile under reflux conditions .
Industrial Production Methods: Industrial production of this compound may involve a similar bromination process but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the bromination reaction. Additionally, the purification of the final product is achieved through recrystallization or chromatographic techniques .
Chemical Reactions Analysis
Types of Reactions: 3,5-Dibromo-1H-pyrazolo[3,4-b]pyrazine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling to form more complex structures.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium amide or potassium tert-butoxide in polar aprotic solvents.
Oxidation Reactions: Reagents like potassium permanganate or hydrogen peroxide.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate in organic solvents.
Major Products: The major products formed from these reactions depend on the type of reaction and the reagents used. For example, substitution reactions can yield various substituted pyrazolopyrazines, while coupling reactions can produce biaryl derivatives .
Scientific Research Applications
3,5-Dibromo-1H-pyrazolo[3,4-b]pyrazine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, including kinase inhibitors and antimicrobial compounds.
Material Science: The compound is explored for its electronic properties and potential use in organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Mechanism of Action
The mechanism of action of 3,5-Dibromo-1H-pyrazolo[3,4-b]pyrazine depends on its specific application. In medicinal chemistry, it may act as an inhibitor of specific enzymes or receptors by binding to their active sites. The bromine atoms can enhance the compound’s binding affinity and selectivity towards its molecular targets. The pathways involved may include inhibition of kinase activity or disruption of protein-protein interactions .
Comparison with Similar Compounds
- 3,5-Dibromo-1H-pyrazolo[3,4-c]pyrazine
- 3,4-Dibromo-1H-pyrazolo[3,4-c]pyrazine
- 3,6-Dibromo-1H-pyrazolo[4,3-b]pyrazine
Comparison: 3,5-Dibromo-1H-pyrazolo[3,4-b]pyrazine is unique due to the specific positioning of the bromine atoms, which can influence its reactivity and binding properties. Compared to its analogs, this compound may exhibit different electronic properties and biological activities, making it a valuable scaffold for diverse applications .
Properties
Molecular Formula |
C5H2Br2N4 |
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Molecular Weight |
277.90 g/mol |
IUPAC Name |
3,5-dibromo-2H-pyrazolo[3,4-b]pyrazine |
InChI |
InChI=1S/C5H2Br2N4/c6-2-1-8-5-3(9-2)4(7)10-11-5/h1H,(H,8,10,11) |
InChI Key |
RMFLYWFSFLNDHZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=NC2=NNC(=C2N=C1Br)Br |
Origin of Product |
United States |
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